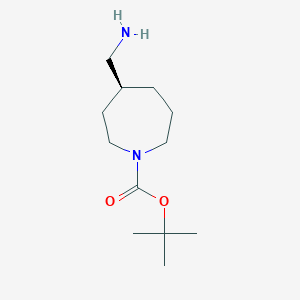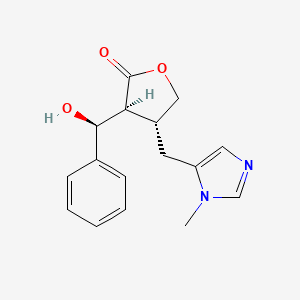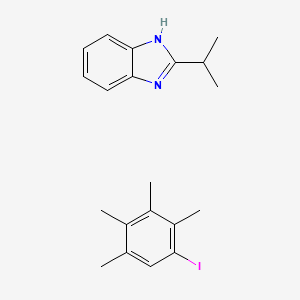![molecular formula C114H152N2O2S14 B12817286 (5Z)-5-[[5-[5-[5-[4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-[4-hexyl-5-[4-hexyl-5-[5-[(E)-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]thiophen-2-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12817286.png)
(5Z)-5-[[5-[5-[5-[4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-[4-hexyl-5-[4-hexyl-5-[5-[(E)-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]thiophen-2-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5,5 inverted exclamation marka-[[4,8-bis[5-(2-ethylhexyl)-4-hexyl-2-thienyl]benzo[1,2-b:4,5-b inverted exclamation marka]dithiophene-2,6-diyl]bis[(3 inverted exclamation marka,3 inverted exclamation marka inverted exclamation marka-dihexyl[2,2 inverted exclamation marka:5 inverted exclamation marka,2 inverted exclamation marka inverted exclamation marka-terthiophene]-5 inverted exclamation marka inverted exclamation marka,5-diyl)methylidyne]]bis[3-hexyl-2-thioxo-4-thiazolidinone] is a complex organic molecule. It is primarily used in the field of organic electronics, particularly in the development of organic solar cells and other photovoltaic devices. The compound’s structure includes multiple thiophene and thiazolidinone units, which contribute to its electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the benzo[1,2-b:4,5-b’]dithiophene core and the subsequent attachment of thiophene and thiazolidinone units. The reaction conditions typically involve the use of palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling, to form the carbon-carbon bonds between the thiophene units and the benzo[1,2-b:4,5-b’]dithiophene core .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions to increase yield and purity, as well as developing efficient purification methods to remove any impurities. The use of continuous flow reactors and other advanced manufacturing techniques could also be employed to improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The thiophene units can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazolidinone units can be reduced to form thiazolidines.
Substitution: The hydrogen atoms on the thiophene units can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and alkyl halides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated or alkylated thiophene derivatives.
Scientific Research Applications
The compound has several scientific research applications, including:
Organic Electronics: Used in the development of organic solar cells and other photovoltaic devices due to its excellent electronic properties.
Material Science: Investigated for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The compound exerts its effects through its electronic structure, which allows it to absorb light and generate excitons (electron-hole pairs). These excitons can then be separated into free charge carriers (electrons and holes) that can be collected to generate an electric current. The molecular targets and pathways involved include the interaction of the compound with light and the subsequent generation and separation of excitons .
Comparison with Similar Compounds
Similar Compounds
4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: A similar compound with a simpler structure, used in similar applications.
Poly(3-hexylthiophene): A widely studied polymer used in organic electronics.
Thieno[3,2-b]thiophene: Another thiophene-based compound used in organic electronics.
Uniqueness
The uniqueness of 5,5 inverted exclamation marka-[[4,8-bis[5-(2-ethylhexyl)-4-hexyl-2-thienyl]benzo[1,2-b:4,5-b inverted exclamation marka]dithiophene-2,6-diyl]bis[(3 inverted exclamation marka,3 inverted exclamation marka inverted exclamation marka-dihexyl[2,2 inverted exclamation marka:5 inverted exclamation marka,2 inverted exclamation marka inverted exclamation marka-terthiophene]-5 inverted exclamation marka inverted exclamation marka,5-diyl)methylidyne]]bis[3-hexyl-2-thioxo-4-thiazolidinone] lies in its complex structure, which combines multiple thiophene and thiazolidinone units. This structure provides unique electronic properties that make it particularly suitable for use in organic electronics and photocatalysis .
Properties
Molecular Formula |
C114H152N2O2S14 |
|---|---|
Molecular Weight |
2031.4 g/mol |
IUPAC Name |
(5Z)-5-[[5-[5-[5-[4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-[4-hexyl-5-[4-hexyl-5-[5-[(E)-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]thiophen-2-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C114H152N2O2S14/c1-13-25-35-43-53-79-67-97(123-91(79)65-77(23-11)51-33-21-9)103-87-75-95(93-69-81(55-45-37-27-15-3)107(125-93)99-71-83(57-47-39-29-17-5)105(129-99)89-61-59-85(121-89)73-101-111(117)115(113(119)131-101)63-49-41-31-19-7)128-110(87)104(98-68-80(54-44-36-26-14-2)92(124-98)66-78(24-12)52-34-22-10)88-76-96(127-109(88)103)94-70-82(56-46-38-28-16-4)108(126-94)100-72-84(58-48-40-30-18-6)106(130-100)90-62-60-86(122-90)74-102-112(118)116(114(120)132-102)64-50-42-32-20-8/h59-62,67-78H,13-58,63-66H2,1-12H3/b101-73-,102-74+ |
InChI Key |
HWLMQHDOZLNQAF-SQZFZEHQSA-N |
Isomeric SMILES |
CCCCCCC1=C(SC(=C1)C2=C3C=C(SC3=C(C4=C2SC(=C4)C5=CC(=C(S5)C6=CC(=C(S6)C7=CC=C(S7)/C=C/8\C(=O)N(C(=S)S8)CCCCCC)CCCCCC)CCCCCC)C9=CC(=C(S9)CC(CC)CCCC)CCCCCC)C1=CC(=C(S1)C1=CC(=C(S1)C1=CC=C(S1)/C=C\1/C(=O)N(C(=S)S1)CCCCCC)CCCCCC)CCCCCC)CC(CC)CCCC |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)C2=C3C=C(SC3=C(C4=C2SC(=C4)C5=CC(=C(S5)C6=CC(=C(S6)C7=CC=C(S7)C=C8C(=O)N(C(=S)S8)CCCCCC)CCCCCC)CCCCCC)C9=CC(=C(S9)CC(CC)CCCC)CCCCCC)C1=CC(=C(S1)C1=CC(=C(S1)C1=CC=C(S1)C=C1C(=O)N(C(=S)S1)CCCCCC)CCCCCC)CCCCCC)CC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2,5-Diiodo-phenyl)-[4-(tetrahydro-furan-3-yloxy)-phenyl]-methanone](/img/structure/B12817214.png)






![3-Bromo-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile](/img/structure/B12817267.png)





